molecular formula C12H11N3 B1451698 1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carbonitrile CAS No. 1119505-56-4

1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carbonitrile

Cat. No. B1451698
M. Wt: 197.24 g/mol
InChI Key: RYHGFVIXEXFHJP-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carbonitrile is an organic compound with the CAS Number: 1119505-56-4 . It has a molecular weight of 197.24 . The IUPAC name for this compound is 1-cyclopropyl-2-methyl-1H-benzimidazole-5-carbonitrile .


Molecular Structure Analysis

The InChI code for 1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carbonitrile is 1S/C12H11N3/c1-8-14-11-6-9 (7-13)2-5-12 (11)15 (8)10-3-4-10/h2,5-6,10H,3-4H2,1H3 . This code provides a standard way to encode the compound’s structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Chemical Synthesis and Structural Activity

The synthesis of benzodiazole derivatives, including compounds like 1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carbonitrile, often involves various chemical reactions that introduce different functional groups to the core structure, enhancing their biological activity. These compounds exhibit a wide range of pharmacological activities due to their versatile structure, making them significant in medicinal chemistry. For instance, benzothiazole derivatives have shown various activities such as antimicrobial, antiviral, anti-inflammatory, and anticancer properties, attributed to structural variations and substitutions at specific positions on the benzothiazole ring (Bhat & Belagali, 2020).

Biological Activities

Benzodiazole derivatives, including 1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carbonitrile, have been extensively studied for their diverse biological activities. These compounds are known for their potential as antimicrobial, antiviral, and anticancer agents. For example, benzothiazoles have been identified as key scaffolds in drug development due to their ability to interact with various biological targets, leading to significant therapeutic effects in treating diseases like cancer and infections (Kamal et al., 2015).

Pharmacological Implications

The pharmacological significance of benzodiazole derivatives extends to various therapeutic areas, including oncology, where these compounds are investigated for their anticancer properties. Their ability to modulate biological pathways relevant to cancer progression makes them valuable in the design of new chemotherapeutic agents. Moreover, the structural diversity of benzodiazole derivatives allows for the optimization of their pharmacokinetic and pharmacodynamic profiles, enhancing their efficacy and safety as potential drugs (Irfan et al., 2019).

Safety And Hazards

The safety information for 1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carbonitrile is available in its Material Safety Data Sheet (MSDS) . It’s always important to refer to the MSDS for handling and safety information.

properties

IUPAC Name

1-cyclopropyl-2-methylbenzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-8-14-11-6-9(7-13)2-5-12(11)15(8)10-3-4-10/h2,5-6,10H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHGFVIXEXFHJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C3CC3)C=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-2-methyl-1,3-benzodiazole-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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